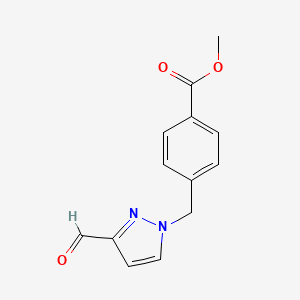![molecular formula C15H17ClN2O B13633148 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)
3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminomethyl group attached to a biphenyl structure, which is further modified with a carboxamide group and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine or ammonia.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the biphenyl core.
Aplicaciones Científicas De Investigación
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
- **1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2’-(aminosulfonyl)[1,1’-biphenyl)]-1H-pyrazole-5-carboxyamide (DPC602)
Uniqueness
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H17ClN2O |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)phenyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-17-15(18)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16;/h2-9H,10,16H2,1H3,(H,17,18);1H |
Clave InChI |
FHKPUEQTHPBYNJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1C2=CC=CC(=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


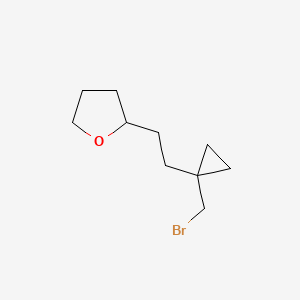
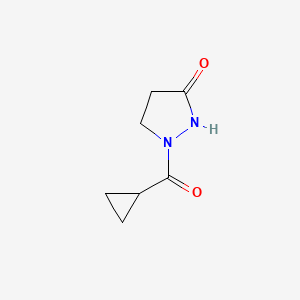
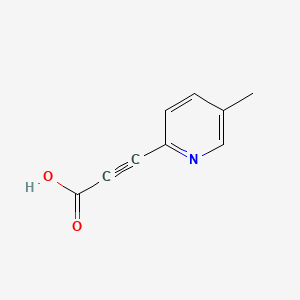
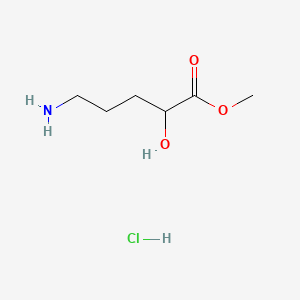
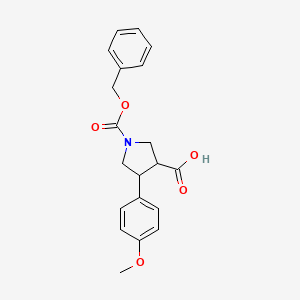
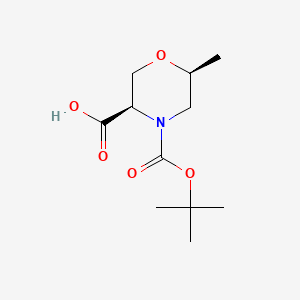
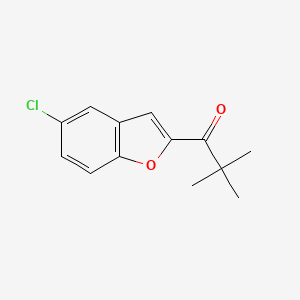

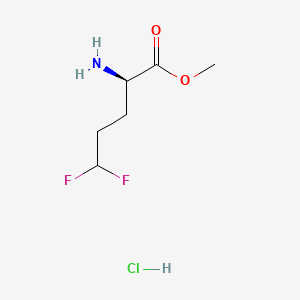
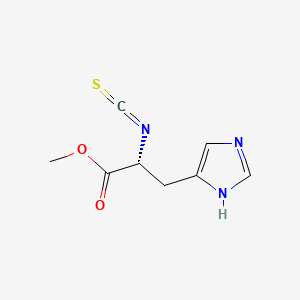
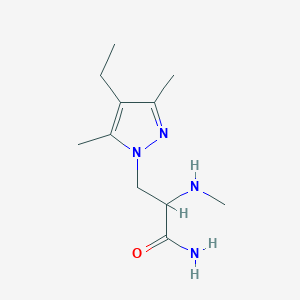
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
